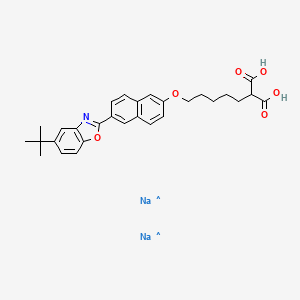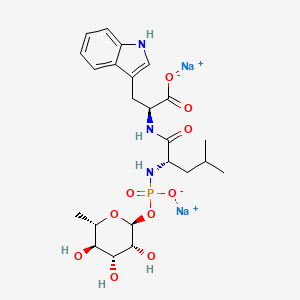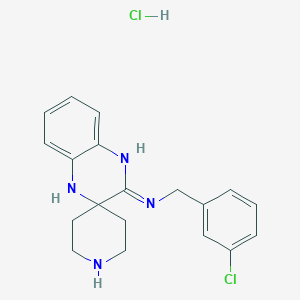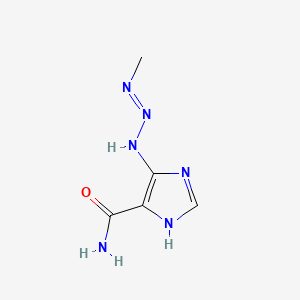
CID 131882845
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 131882845 is a chemical compound with unique properties that have garnered significant interest in various fields of scientific research
Preparation Methods
The preparation of CID 131882845 involves several synthetic routes and reaction conditions. One common method includes the use of visible light catalysis, where a metal complex or an organic dye acts as a photocatalyst. In this process, a phosphine compound is used as a reducing agent, and an inorganic base is added as an additive. The reaction typically occurs in an organic solvent under blue light irradiation . Industrial production methods may vary, but they generally follow similar principles to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
CID 131882845 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives and intermediates that can be further utilized in various applications .
Scientific Research Applications
CID 131882845 has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of CID 131882845 involves its interaction with specific molecular targets and pathways. It acts by binding to these targets, thereby modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
CID 131882845 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as CID 9809715 and CID 135476717 . These compounds share some similarities in their chemical behavior and applications, but this compound stands out due to its specific interactions and effects in various scientific contexts.
Properties
Molecular Formula |
C29H31NNa2O6 |
|---|---|
Molecular Weight |
535.5 g/mol |
InChI |
InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);; |
InChI Key |
RNZHQNXNGPDCDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)O)C(=O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-[[(2S)-1-hydroxypropan-2-yl]amino]-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788214.png)

![2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol](/img/structure/B10788218.png)
![1-[3-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B10788237.png)

![2-[5-[[6-[5-(1,1-Dimethylethyl)-2-benzoxazolyl]-2-naphthalenyl]oxy]pentyl]propanedioicaciddisodiumsalt](/img/structure/B10788244.png)
![2-(5-(6-(5-tert-Butylbenzo[d]oxazol-2-yl)naphthalen-2-yloxy)pentyl)malonic acid](/img/structure/B10788246.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10788256.png)
![5-[(3-chloro-2-fluorophenyl)methylsulfanyl]-7-(1-hydroxypropan-2-ylamino)-3H-[1,3]thiazolo[4,5-d]pyrimidin-2-one](/img/structure/B10788262.png)
![1-[2-acetamido-3-[6-[[2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]hexylsulfanyl]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B10788264.png)
![6-(2-Aminophenoxy)benzo[d]isothiazol-3-amine](/img/structure/B10788269.png)
![4-[[(1R,2R)-2-[(3R)-3-aminopiperidin-1-yl]-2,3-dihydro-1H-inden-1-yl]oxy]-3-chlorobenzonitrile;dihydrochloride](/img/structure/B10788271.png)
![1-Cyclohexyl-4-[1-(3-fluorophenyl)-2-phenylethyl]piperazine](/img/structure/B10788279.png)

